5-Bromo-4-chloro-6-cyclopropylpyrimidin-2-amine
Overview
Description
5-Bromo-4-chloro-6-cyclopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H7BrClN3 . It is a versatile material with potential applications in scientific research.
Molecular Structure Analysis
The molecular weight of 5-Bromo-4-chloro-6-cyclopropylpyrimidin-2-amine is 248.51 . More detailed structural analysis such as bond lengths and angles would require more specific resources or computational chemistry methods not available in the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-chloro-6-cyclopropylpyrimidin-2-amine are not fully detailed in the search results. The molecular formula is C7H7BrClN3 and the molecular weight is 248.51 .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical goods, including inhibitors .
Organic Synthesis
“5-Bromo-4-chloro-6-cyclopropylpyrimidin-2-amine” is an important raw material and intermediate used in organic synthesis . It is used to create a variety of complex organic compounds.
Agrochemicals
This compound is also used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests.
Cross-Coupling Reactions
It is employed in cross-coupling reactions with indium organometallics and 2,5-dihalopyrimidines . These reactions are important in the field of organic chemistry for the formation of carbon-carbon bonds.
Synthesis of Positive Allosteric Modulators
“5-Bromo-4-chloro-6-cyclopropylpyrimidin-2-amine” may be used as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors . These modulators are a drug-like class of compounds that can enhance the activity of neurotransmitters.
Production of Pyridinepyrimidine Analogs
This compound can be used in the synthesis of pyridinepyrimidine analogs . These analogs have potential applications in medicinal chemistry due to their biological activities.
properties
IUPAC Name |
5-bromo-4-chloro-6-cyclopropylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3/c8-4-5(3-1-2-3)11-7(10)12-6(4)9/h3H,1-2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNQNUGJWADPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC(=N2)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-cyclopropylpyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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